molecular formula C10H13N3O2 B064001 2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 172982-65-9

2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B064001
CAS No.: 172982-65-9
M. Wt: 207.23 g/mol
InChI Key: MUPONPXVSUQYLK-UHFFFAOYSA-N
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Description

2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged motif in the design of novel therapeutic agents due to its close resemblance to purine bases, allowing it to interact with a variety of enzymatic targets. Research Applications and Value: The pyrrolo[3,2-d]pyrimidine scaffold is extensively investigated for its potent biological activities. This diethoxy-substituted analog serves as a crucial synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships. Anticancer Research: Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated remarkable potential as antitumor agents. They function through multiple mechanisms, including microtubule depolymerization by binding to the colchicine site of tubulin, and as antifolates that inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway, such as GARFTase and AICARFTase . This dual inhibition can lead to S-phase cell cycle arrest and apoptosis. Antimicrobial Research: This scaffold is a promising lead structure in addressing antimicrobial resistance (AMR). Structural modifications of the core can yield derivatives with broad-spectrum antibacterial and antifungal activities, making it a valuable template for developing new anti-infective agents . Additional Therapeutic Targets: Research indicates applications beyond oncology and infectious diseases. Pyrrolo[3,2-d]pyrimidines have been developed as inhibitors for various kinases, dihydrofolate reductase (DHFR), and receptors like the adenosine receptor, showing promise in immunology and metabolic disorders . The 2,4-diethoxy groups on this compound provide reactive sites for further synthetic elaboration, making it a valuable building block for constructing a diverse library of compounds for high-throughput screening and lead optimization. Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-14-9-8-7(5-6-11-8)12-10(13-9)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPONPXVSUQYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569808
Record name 2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172982-65-9
Record name 2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of Pyrrolo 3,2 D Pyrimidine Derivatives

Influence of the 2,4-Diethoxy Substitution on Biological Activity Profiles

The substitution pattern on the pyrimidine (B1678525) ring of the pyrrolo[3,2-d]pyrimidine core is a critical determinant of its biological activity. The introduction of diethoxy groups at the 2 and 4 positions significantly modulates the compound's interaction with various biological targets. Much of the research on pyrrolo[3,2-d]pyrimidines has centered on modifications to the pyrimidine ring, where enzymatic recognition is frequently influenced by the substituents at the C2 and C4 positions. researchgate.net

Role of Alkoxy Groups in Receptor Binding and Enzyme Inhibition

Alkoxy groups, such as the ethoxy groups in 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine, can play a multifaceted role in the interaction of a molecule with its biological target. These groups can act as hydrogen bond acceptors and can also engage in hydrophobic interactions, thereby influencing the binding affinity and selectivity of the compound.

In the context of kinase inhibition, a prominent area of investigation for pyrrolopyrimidine derivatives, the nature of the substituent at the 2 and 4 positions is crucial. For instance, in the development of inhibitors for the Kinase Insert Domain Receptor (KDR), a key target in angiogenesis, modifications at these positions have been shown to be critical for activity. nih.govnih.gov While direct studies on the 2,4-diethoxy derivative are limited, research on related pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors has shown that various alkoxy and halogen substitutions can significantly impact activity, in some cases leading to attenuation. nih.gov This suggests that the size and nature of the alkoxy group are finely tuned for optimal interaction within the ATP-binding pocket of kinases.

Furthermore, in the context of antitubulin agents, where pyrrolo[3,2-d]pyrimidines have shown promise, the substituents on the pyrimidine ring influence their interaction with tubulin. nih.gov The diethoxy substitution could modulate the compound's ability to disrupt microtubule dynamics.

Steric and Electronic Effects of Diethoxy Moieties

Steric Effects: The ethoxy groups are relatively bulky and can impose steric hindrance, which can influence the planarity of the heterocyclic system and restrict the rotational freedom of adjacent bonds. This conformational rigidity can be advantageous for binding to a specific target by pre-organizing the molecule in a bioactive conformation. However, excessive steric bulk can also lead to unfavorable interactions within a binding site, thereby reducing activity. researchgate.net

Electronic Effects: The oxygen atoms of the ethoxy groups are electronegative and can influence the electron distribution within the pyrimidine ring through inductive and resonance effects. These electronic modifications can alter the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions. The electron-donating nature of the alkoxy groups can increase the electron density of the pyrimidine ring, which can affect its interaction with electron-deficient regions of a protein target.

Positional and Substituent Effects on the Pyrrole (B145914) Ring (e.g., C-5, C-6, N-5)

Modifications to the pyrrole ring of the pyrrolo[3,2-d]pyrimidine core provide another avenue for modulating the pharmacological profile of these compounds.

Modifications at C-5 and their Impact on Target Specificity

The C-5 position of the pyrrole ring is a key point for substitution to enhance target specificity and potency. In the context of nonclassical antifolate inhibitors of thymidylate synthase, the introduction of substituted phenylsulfanyl groups at the C-5 position of the isomeric pyrrolo[2,3-d]pyrimidine scaffold led to potent and selective inhibitors. nih.gov This highlights the potential for C-5 modifications to direct the molecule towards specific enzyme active sites.

Pharmacophore Models and Ligand Efficiency Analysis for Pyrrolo[3,2-d]pyrimidine Scaffolds

To rationalize the SAR of pyrrolo[3,2-d]pyrimidine derivatives and to guide the design of new, more potent, and selective compounds, pharmacophore models and ligand efficiency analyses are employed.

A pharmacophore model for human NPY5 receptor antagonists based on the pyrrolo[3,2-d]pyrimidine scaffold has been developed. nih.gov This model outlines the key chemical features and their spatial arrangement required for high-affinity binding to the receptor. Such models are invaluable tools for virtual screening and the rational design of novel antagonists.

For kinase inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been successfully applied to pyrrolo[3,2-d]pyrimidine derivatives targeting KDR. nih.govnih.gov These models provide detailed insights into the steric and electrostatic fields around the molecules that are crucial for their inhibitory activity, thereby guiding the optimization of substituents on the scaffold.

The table below summarizes the biological activities of some pyrrolo[3,2-d]pyrimidine derivatives, highlighting the importance of substitution patterns.

Compound ClassTargetKey SAR Findings
Pyrrolo[3,2-d]pyrimidine DerivativesKinase Insert Domain Receptor (KDR)Substitutions at C2 and C4 of the pyrimidine ring are crucial for activity. 3D-QSAR models have been developed to guide inhibitor design. nih.govnih.gov
Pyrrolo[3,2-d]pyrimidine DerivativesNeuropeptide Y5 (NPY5) ReceptorModifications on both the pyrimidine and pyrrole rings are important for antagonist activity. A pharmacophore model has been established. nih.gov
Pyrrolo[3,2-d]pyrimidine DerivativesTubulinSubstituents on the scaffold influence the antitubulin and microtubule depolymerizing activity. nih.gov
N-5 Substituted Pyrrolo[3,2-d]pyrimidinesAntiproliferative AgentsModifications at the N-5 position of the pyrrole ring significantly modulate anticancer activity. researchgate.net

Computational Chemistry Applications in the Study of 2,4 Diethoxy 5h Pyrrolo 3,2 D Pyrimidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanisms of potential drug candidates. Studies on the broader class of pyrrolopyrimidine derivatives have extensively used molecular docking to explore their potential as inhibitors of various protein targets, particularly kinases. researchgate.netnih.gov

A primary outcome of molecular docking is the prediction of the binding pose of a ligand within the active site of a biological target. The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer of pyrrolo[3,2-d]pyrimidine, is a common motif in a number of drugs and biologically active compounds. mdpi.comresearchgate.net Docking studies on derivatives of this family reveal that they often orient themselves to form key interactions with the hinge region of kinase enzymes, which is a critical area for ATP binding. mdpi.comsemanticscholar.org For instance, in simulations with p21-activated kinase 4 (PAK4), different 7H-pyrrolo[2,3-d]pyrimidine inhibitors were shown to adopt similar binding postures, positioning the core scaffold to interact with essential amino acid residues. mdpi.com The specific orientation is dictated by the substituents on the pyrrolopyrimidine core, which seek to occupy available hydrophobic and hydrophilic pockets within the active site. researchgate.net

The stability of a ligand-receptor complex is governed by a network of non-covalent intermolecular forces. Molecular docking simulations allow for a detailed analysis of these interactions.

Hydrogen Bonding: This is a critical interaction for kinase inhibitors. Studies on related pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives show that the nitrogen atoms in the pyrimidine (B1678525) ring frequently act as hydrogen bond acceptors, forming bonds with backbone amide protons in the hinge region of kinases, such as Met793 and Lys745 in the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Hydrophobic Interactions: The pyrrole (B145914) ring and alkyl substituents, such as the diethoxy groups in 2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine, contribute to favorable hydrophobic interactions. These groups typically engage with nonpolar amino acid residues in the active site, such as valine, leucine, and alanine, enhancing binding affinity. nih.gov

Pi-Stacking and Electrostatic Interactions: The aromatic nature of the fused ring system allows for potential pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. Furthermore, electrostatic attractions can form between the ligand and charged residues. mdpi.comnih.gov

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target, providing a quantitative measure to rank potential candidates. These scores are typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. sums.ac.ir For example, docking studies of various pyrrolo[2,3-d]pyrimidine derivatives against PAK4 yielded binding affinities ranging from -34.694 to -36.784 kJ·mol⁻¹ (-8.29 to -8.79 kcal/mol). mdpi.com Similarly, docking of thieno[2,3-d]pyrimidine derivatives into EGFR produced binding scores between -17.22 and -23.94 kcal/mol. nih.gov These scores help prioritize compounds for synthesis and biological testing.

Table 1: Illustrative Docking Scores of Pyrrolopyrimidine Analogs Against Kinase Targets

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Thieno[2,3-d]pyrimidine DerivativeEGFRWT-17.22Met769, Lys721, Val702
Thieno[2,3-d]pyrimidine DerivativeEGFRWT-17.37Met793, Lys745, Met766
Pyrazolo[3,4-d]pyrimidine DerivativeTyrosine-protein kinase (2SRC)-9.05Not Specified
Pyrazolo[3,4-d]pyrimidine DerivativeCDK-2 (7QHL)-9.119Not Specified

This table presents data from related heterocyclic compounds to illustrate the outputs of molecular docking simulations. Data sourced from multiple studies. nih.govsums.ac.ir

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a valuable tool for predicting a wide range of molecular properties from first principles.

Before other properties can be accurately calculated, it is essential to determine the most stable three-dimensional structure of the molecule, known as its global minimum energy conformation. DFT calculations are widely used for geometry optimization, a process that finds the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.gov For molecules with flexible side chains, like the ethoxy groups in this compound, conformational analysis is crucial. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that different crystallization conditions can lead to distinct conformations (polymorphs), which are influenced by molecular packing and intermolecular interactions like hydrogen bonding. mdpi.com Computational geometry optimization can reveal these different stable conformations and their relative energies. mdpi.comnih.gov

DFT is particularly useful for analyzing the electronic properties of a molecule, which are key to understanding its reactivity and stability. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov This analysis is fundamental for predicting how a molecule like this compound might behave in chemical reactions or biological interactions. emerginginvestigators.org

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Heterocyclic Compounds

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
D35 Dye (Thiophene-based)-5.04-2.722.32
DB Dye (Thiophene-based)-4.89-2.852.04
Pyran Derivative (Gas Phase)Not SpecifiedNot Specified3.99
Pyran Derivative (in DMSO)Not SpecifiedNot Specified4.14

This table includes data from DFT calculations on other complex heterocyclic systems to demonstrate the concept of HOMO-LUMO analysis. Data sourced from multiple studies. researchgate.netmaterialsciencejournal.org

Reactivity Descriptors (e.g., Electrostatic Potential Surfaces, Fukui Functions)

Reactivity descriptors derived from computational chemistry are crucial for understanding the chemical behavior of this compound. These descriptors help in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack, which is vital for predicting its interaction with biological macromolecules.

Electrostatic Potential Surfaces (EPS)

The electrostatic potential surface is a valuable tool for visualizing the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are prone to electrophilic attack, while blue signifies areas of positive potential, indicating susceptibility to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ethoxy groups are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the pyrrole nitrogen, would exhibit a positive electrostatic potential.

Fukui Functions

Fukui functions are another set of reactivity descriptors that quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. The sites with the highest values of the Fukui function for nucleophilic attack (f+) are most likely to accept an electron, while those with the highest values for electrophilic attack (f-) are most likely to donate an electron. In the case of this compound, the carbon and nitrogen atoms of the heterocyclic rings would be the primary focus of Fukui function analysis to pinpoint their specific reactive tendencies.

Table 1: Calculated Reactivity Descriptors for a Representative Pyrrolopyrimidine Analog

Atomic SiteElectrostatic Potential (kcal/mol)Fukui Function (f⁰) for Radical Attack
N1 (pyrimidine)-35.20.08
C2 (pyrimidine)+15.80.05
N3 (pyrimidine)-40.10.09
C4 (pyrimidine)+18.50.06
N5 (pyrrole)-25.70.12
C6 (pyrrole)-10.30.15
C7 (pyrrole)-8.90.11

Note: Data is hypothetical and based on typical values for similar heterocyclic systems, as specific experimental or calculated data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility and its binding stability when interacting with a biological target, such as a protein kinase.

In a typical MD simulation, the compound is placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic behavior of the system. By analyzing the trajectory of the simulation, researchers can understand how the molecule behaves over time, including changes in its conformation and its interactions with the binding site of a protein. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the molecule and the protein-ligand complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding is stable. RMSF analysis helps to identify which parts of the molecule and the protein are more flexible.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Pyrrolopyrimidine-Protein Complex

ParameterValue/Setting
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P or SPC/E
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns or longer
Integration Time Step2 fs
EnsembleNPT (isothermal-isobaric)

Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions)

Hirshfeld surface analysis is a sophisticated computational method used to investigate intermolecular interactions in the crystalline state of a molecule. This technique provides a visual and quantitative understanding of how molecules pack together in a crystal lattice and which interactions are most significant in stabilizing the crystal structure.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and quantify different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts at the van der Waals limit, and blue indicates longer contacts (weaker interactions).

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

Intermolecular ContactPercentage Contribution (%)
H···H45.5
C···H/H···C20.8
N···H/H···N15.2
O···H/H···O10.5
C···C5.1
Other2.9

Note: This data is representative of a similar heterocyclic crystal structure and is provided for illustrative purposes.

Molecular Mechanisms of Action for Pyrrolo 3,2 D Pyrimidine Derivatives in Biological Systems

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of the pyrrolo[3,2-d]pyrimidine core have been extensively investigated as inhibitors of various enzymes critical to cellular function and disease progression. Their mechanism of action often involves competitive or allosteric inhibition, leading to the modulation of key signaling and metabolic pathways.

Kinase Enzyme Modulation

Kinases are fundamental enzymes in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolopyrimidine derivatives have been developed as potent inhibitors of several kinase families.

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Certain pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, and related studies on the broader pyrrolopyrimidine class have shown potent activity against CDKs. tdl.orgnih.gov For instance, a closely related 1H-pyrrole derivative was found to potently inhibit CDK2/Cyclin A1. nih.gov Furthermore, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of CDK9, a key regulator of transcription in cancer cells. eurekaselect.comrsc.org Hybrids of pyrrolo[2,3-d]pyrimidine have also been synthesized to act as dual degraders of Cyclin D1/3 and CDK4/6, with some compounds showing potent inhibitory activity against CDK6/Cyclin D3. rsc.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a crucial target in cancer therapy. Pyrrolo[3,2-d]pyrimidine-based compounds have been developed as reversible inhibitors of both wild-type EGFR and its drug-resistant mutants, such as T790M/L858R. acs.org Structural analysis reveals that these compounds bind to the inactive conformation of the EGFR kinase domain. acs.org Similarly, other research efforts have focused on designing and synthesizing fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines as potent dual inhibitors of EGFR and CDK2. tdl.orgnih.gov The related pyrrolo[2,3-d]pyrimidine scaffold has also yielded potent covalent inhibitors of mutant EGFR, demonstrating high selectivity over the wild-type enzyme. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R): CSF1R is a tyrosine kinase that plays a role in the regulation of tumor-associated macrophages, making it a target for cancer immunotherapy. While much of the research has focused on the pyrrolo[2,3-d]pyrimidine isomer, these studies establish the pyrrolopyrimidine core as a potent scaffold for CSF1R inhibition. These derivatives have shown high selectivity and potency, with some compounds displaying IC₅₀ values in the low nanomolar range. nih.gov

Calcium-Dependent Protein Kinase 1 (CDPK1): CDPK1 is an essential enzyme in apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, which are responsible for toxoplasmosis and cryptosporidiosis, respectively. The enzyme has no direct human analog, making it an attractive drug target. nih.gov Pyrrolopyrimidine derivatives, specifically from the isomeric pyrrolo[2,3-d]pyrimidine class, have been developed as "bumped kinase inhibitors" (BKIs). nih.govacs.org These compounds are designed to exploit a unique small glycine (B1666218) gatekeeper residue in the ATP-binding pocket of the parasite's CDPK1, allowing for potent and selective inhibition that blocks parasite motility, invasion, and replication. nih.govnih.govnih.gov

Compound ClassTarget KinaseKey FindingsReported Activity (IC₅₀/Kᵢ)
Pyrrolo[3,2-d]pyrimidine DerivativesEGFR (T790M/L858R mutant)Reversible inhibitors binding to the inactive EGFR conformation. acs.orgWeak inhibition (e.g., 4.8 µM in H1975 cells for compound 4). acs.org
Pyrrolo[2,3-d]pyrimidine DerivativesCDK6/Cyclin D3Act as dual degraders of Cyclin D and CDK4/6. rsc.org6.1 nM (Compound E2). rsc.org
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR (T790M mutant)Covalent inhibitors with high selectivity over wild-type. nih.gov0.21 nM (Test Compound). nih.gov
Pyrrolo[2,3-d]pyrimidine DerivativesCSF1RPotent and selective inhibitors. nih.govLow nanomolar range. nih.gov
Pyrrolo[2,3-d]pyrimidine BKIsParasite CDPK1Selective "bumped kinase inhibitors" targeting a unique glycine gatekeeper. nih.govnih.govLow micromolar to nanomolar range. nih.gov

Antifolate Mechanisms

Antifolates are compounds that interfere with the action of folic acid, a vitamin essential for the synthesis of nucleotides and amino acids. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as novel antifolates that target multiple enzymes in the folate pathway.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): These are classical targets for antifolate drugs. The well-known multi-targeted antifolate Pemetrexed (a pyrrolo[2,3-d]pyrimidine derivative) is a potent inhibitor of TS and also targets DHFR. nih.gov Polyglutamated forms of these compounds show significantly increased inhibitory potency against TS. nih.gov

Glycinamide Ribonucleotide Formyltransferase (GARFT) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT): These two enzymes catalyze folate-dependent steps in the de novo purine (B94841) biosynthesis pathway. Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been developed as multi-targeted agents that inhibit not only mitochondrial enzymes but also the cytosolic enzymes GARFT and AICARFT. nih.gov This dual action disrupts the purine nucleotide supply, leading to broad-spectrum antitumor efficacy.

Compound ClassTarget EnzymeMechanismKey Findings
5-Substituted Pyrrolo[3,2-d]pyrimidinesGARFT & AICARFTInhibition of folate-dependent steps in purine biosynthesis. nih.govAct as multi-targeted inhibitors with broad-spectrum antitumor activity. nih.gov
Pyrrolo[2,3-d]pyrimidine-based (e.g., Pemetrexed)Thymidylate Synthase (TS)Inhibition of thymidylate synthesis, crucial for DNA production. nih.govPolyglutamated forms show enhanced potency. nih.gov
Pyrrolo[2,3-d]pyrimidine-based (e.g., Pemetrexed)Dihydrofolate Reductase (DHFR)Inhibition of tetrahydrofolate regeneration. nih.govContributes to the multi-targeted antifolate effect. nih.gov

Other Enzyme Targets

The structural versatility of the pyrrolo[3,2-d]pyrimidine scaffold has enabled its use in targeting a variety of other enzymes.

DNA Topoisomerase: Related pyrrolo[2,3-d]pyrimidine analogues have been investigated as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV, enzymes that are essential for DNA replication and repair, particularly in bacteria.

α-Amylase: While direct studies on pyrrolo[3,2-d]pyrimidine derivatives as α-amylase inhibitors are not widely reported, structurally related heterocyclic systems such as imidazolo-pyrimidines and pyrazolo[3,4-d]pyrimidines have been synthesized and shown to possess α-amylase and α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes. eurjchem.comresearchgate.netajchem-a.com

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme involved in glucose metabolism and is a validated target for type 2 diabetes. N2/N3 substituted pyrrolo[3,2-d]pyrimidines have been developed as potent and selective inhibitors of DPP-4. researchgate.net Optimization of this scaffold has led to compounds with improved metabolic stability and oral bioavailability. researchgate.net

Pteridine Reductase 1 (PTR1): In protozoan parasites like Leishmania and Trypanosoma, PTR1 provides a metabolic bypass for the inhibition of DHFR, contributing to antifolate drug resistance. nih.govacs.org Structure-based design has led to the development of antiparasitic pyrrolopyrimidines that specifically target PTR1. acs.org Inhibiting both DHFR and PTR1 simultaneously is considered a promising strategy for overcoming drug resistance in these parasitic infections. acs.org

Receptor-Mediated Biological Effects

In addition to inhibiting intracellular enzymes, pyrrolo[3,2-d]pyrimidine derivatives can act as ligands for cell surface receptors, modulating their activity and downstream signaling.

Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) plays a significant role in regulating food intake and energy balance, with the Y5 receptor subtype being strongly implicated in appetite stimulation. nih.govnih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives has been prepared and evaluated as potent and selective antagonists of the NPY Y5 receptor. nih.govnih.gov These compounds were developed as potential therapeutic agents for the treatment of obesity by blocking the appetite-stimulating effects of NPY. acs.org Structure-activity relationship studies have been conducted to optimize the binding affinity of these derivatives to the Y5 receptor. nih.gov

Investigations into Other Receptor Subtypes

The pyrrolo[3,2-d]pyrimidine scaffold has also been utilized to develop inhibitors targeting receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): A novel pyrrolo[3,2-d]pyrimidine derivative was identified as a potent and selective inhibitor of VEGFR and PDGFR kinases. This compound effectively blocks VEGF- and PDGF-stimulated cellular phosphorylation and proliferation of endothelial and smooth muscle cells. mdpi.com Molecular modeling studies have been performed on pyrrolo[3,2-d]pyrimidine derivatives to understand their binding as type II inhibitors to the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2. mdpi.com These inhibitors bind to an inactive "DFG-out" conformation of the kinase, which is characteristic of type II inhibitors. mdpi.com

Interactions with Nucleic Acids

The ability of small molecules to interact with DNA is a well-established mechanism for inducing cytotoxic effects in cancer cells. For the broader class of pyrrolo-pyrimidine compounds, computational studies have suggested potential modes of DNA interaction.

Docking studies performed on certain indolo- and pyrrolo-pyrimidine derivatives have indicated a potential for these molecules to bind to DNA. The proposed binding model suggests that the planar heterocyclic core of the molecule intercalates between guanine-cytosine (GC) base pairs of the DNA double helix. In this model, the side chains attached to the heterocyclic system are positioned within the minor groove of the DNA. This dual mode of interaction, combining intercalation with minor groove binding, could contribute to the stable association of these compounds with DNA. However, it is important to note that these are computational predictions for a general class of related compounds and have not been experimentally verified for 2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine.

By binding to DNA, small molecules can physically obstruct the progression of DNA and RNA polymerases along the DNA template. This interference can lead to the stalling of replication forks and the inhibition of gene transcription. Consequently, essential cellular processes that are dependent on the accurate and efficient reading of the genetic code are disrupted. This can ultimately lead to cell cycle arrest and the induction of cell death. While this is a plausible consequence of the DNA binding described above, direct experimental evidence linking pyrrolo[3,2-d]pyrimidine derivatives to the inhibition of replication and transcription is not yet extensively documented in the scientific literature.

Cellular Pathway Perturbation

The cytotoxic effects of pyrrolo[3,2-d]pyrimidine derivatives have been more directly observed through their impact on cellular pathways that control cell proliferation and survival. Studies on halogenated derivatives, in particular, have shed light on their ability to modulate cell cycle progression and induce apoptosis.

Research into the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines has demonstrated that these compounds can perturb the normal progression of the cell cycle. Specifically, a 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative was found to cause a significant accumulation of triple-negative breast cancer cells (MDA-MB-231) in the G2/M phase of the cell cycle. nih.gov This suggests that the compound may interfere with the cellular processes that govern the transition from the G2 phase to mitosis, or the completion of mitosis itself, leading to mitotic arrest. nih.gov

The table below summarizes the effect of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative on cell cycle distribution in MDA-MB-231 cells.

Treatment ConditionCell Population in G2/M Phase (%)
Control (untreated)Normal
15 µM 2,4-dichloro pyrrolo[3,2-d]pyrimidine (48h)Profound Accumulation

This data is based on findings for a related halogenated derivative and not this compound.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The ability of pyrrolo[3,2-d]pyrimidine derivatives to trigger this pathway appears to be highly dependent on their substitution pattern. For instance, while the 2,4-dichloro derivative induced G2/M arrest with minimal evidence of apoptosis, the introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core resulted in a compound that robustly induced apoptosis in MDA-MB-231 cells, in addition to causing G2/M arrest. nih.gov This highlights the critical role that specific structural modifications play in determining the precise cytotoxic mechanism of these compounds. The C7-iodinated derivative's ability to potently induce apoptosis suggests an activation of the intrinsic or extrinsic apoptotic pathways, leading to the execution of cell death.

The following table outlines the differential apoptotic induction by two halogenated pyrrolo[3,2-d]pyrimidine derivatives in MDA-MB-231 cells.

CompoundCell Cycle ArrestApoptosis Induction
2,4-dichloro pyrrolo[3,2-d]pyrimidineG2/MLittle evidence
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineG2/MRobust induction

This data is based on findings for related halogenated derivatives and not this compound.

Advanced Research Directions and Future Perspectives for Pyrrolo 3,2 D Pyrimidine Chemistry

Rational Drug Design Strategies

The design of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine core is increasingly guided by rational, structure-based approaches. These strategies aim to optimize pharmacological profiles by modifying the central scaffold to explore new chemical space or by combining it with other pharmacophores to achieve synergistic effects.

Scaffold hopping is a powerful strategy in drug discovery used to identify isosteric replacements for a core molecular structure, aiming to discover novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This approach can lead to compounds with new intellectual property rights.

While the pyrrolopyrimidine core is itself often the result of scaffold hopping from purines, further exploration is ongoing. For instance, in the related pyrrolo[2,3-d]pyrimidine series, scaffold hopping has been employed to design Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com Researchers have also successfully used this strategy to jump from thienopyrimidine acids to identify novel furano[2,3-d]pyrimidine amides as potent inhibitors of the Wnt signaling pathway regulator, Notum. nih.gov During this exploration, pyrrolo[2,3-d]pyrimidine was considered as a potential scaffold replacement. nih.gov These examples from a closely related isomer highlight a promising future direction for the pyrrolo[3,2-d]pyrimidine series, where systematic replacement of the core could yield novel inhibitors against a range of targets.

Molecular hybridization involves the rational design of a single molecule by combining two or more pharmacophoric units from different bioactive compounds. The goal is to create a hybrid molecule with enhanced biological activity, improved affinity, better selectivity, or a dual-action mechanism.

This strategy has been effectively applied to the pyrrolo[2,3-d]pyrimidine scaffold. For example, researchers have merged fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to create potent CSF1R inhibitors. mdpi.com Another innovative approach involved creating pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids designed to act as dual degraders of Cyclin D1/3 and CDK4/6 for breast cancer therapy. rsc.org These successful applications in the 7-deazapurine series strongly suggest that molecular hybridization is a key future strategy for the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) core. Hybrid molecules could be designed to target different domains of a single protein or to simultaneously engage two distinct biological targets involved in a disease pathway, leading to synergistic therapeutic effects.

Development of Multi-Targeted Therapeutic Agents

The traditional "one molecule, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. This has spurred the development of multi-targeted agents that can modulate several key signaling nodes simultaneously, potentially leading to greater efficacy and a lower likelihood of drug resistance. The pyrrolo[3,2-d]pyrimidine scaffold has proven to be an excellent platform for designing such agents.

Researchers have successfully designed novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds that act as multi-targeted inhibitors of one-carbon (C1) metabolism. aacrjournals.orgaacrjournals.org These compounds were engineered to inhibit not only the primary mitochondrial target, serine hydroxymethyltransferase (SHMT) 2, but also its cytosolic isoform SHMT1 and the purine (B94841) biosynthetic enzymes GARFTase and AICARFTase. aacrjournals.orgaacrjournals.org This multi-pronged attack on both mitochondrial and cytosolic C1 metabolism has demonstrated broad-spectrum antitumor efficacy in preclinical models. aacrjournals.orgaacrjournals.org

Furthermore, the pyrrolo[3,2-d]pyrimidine core has been utilized to create potent dual inhibitors of key receptor tyrosine kinases. One series of compounds was developed as dual inhibitors of HER2 and EGFR, which are critical drivers in many cancers. nih.gov Another derivative, initially developed as a VEGFR2 kinase inhibitor, was also found to inhibit PDGFR and Tie-2 kinases, other important targets in angiogenesis.

Examples of Multi-Targeted Pyrrolo[3,2-d]pyrimidine Derivatives
Compound SeriesPrimary Target(s)Additional Target(s)Therapeutic AreaReference
5-Substituted Pyrrolo[3,2-d]pyrimidines (e.g., AGF347)SHMT2 (Mitochondrial C1 Metabolism)SHMT1, GARFTase, AICARFTase (Cytosolic C1 Metabolism)Oncology aacrjournals.orgaacrjournals.org
N-5 Side Chain Modified Pyrrolo[3,2-d]pyrimidinesHER2 (ErbB2)EGFR (ErbB1)Oncology nih.gov

Strategies for Improving Target Selectivity and Minimizing Off-Target Interactions

While multi-target agents are valuable, a critical aspect of drug development is ensuring selectivity for the intended targets over other related or unrelated proteins to minimize toxicity. A significant challenge in kinase inhibitor development, for example, is avoiding off-target effects, particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.

Future research on pyrrolo[3,2-d]pyrimidines will increasingly focus on rational design to enhance selectivity. This involves leveraging detailed structural information of target proteins to design compounds that exploit unique features of the target's binding site not present in off-targets. For the related pyrrolo[2,3-d]pyrimidine scaffold, significant efforts have been made to improve selectivity of RET kinase inhibitors against antitargets like KDR, which is known to cause dose-limiting toxicities. nih.gov These studies also confirmed that optimized compounds had a minimal risk of hERG inhibition. nih.gov

Strategies to mitigate hERG binding often involve reducing the lipophilicity of compounds and avoiding or masking basic nitrogen centers that are known to interact with key residues in the channel pore. researchgate.net As new pyrrolo[3,2-d]pyrimidine candidates are developed, systematic counter-screening against panels of kinases and other common off-targets like the hERG channel will be essential. The insights gained will guide structural modifications to design next-generation compounds with superior safety profiles.

Application of Pyrrolo[3,2-d]pyrimidine Derivatives as Chemical Probes

Chemical probes are small molecules used as tools to study biological systems. An ideal chemical probe is potent, selective, and cell-permeable, allowing researchers to investigate the function of a specific protein in cells or in vivo. The development of potent and selective inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold makes them excellent candidates for use as chemical probes.

For example, the highly specific multi-targeted inhibitors of one-carbon metabolism could be used to dissect the distinct roles of mitochondrial versus cytosolic pathways in cancer cell proliferation and survival. aacrjournals.orgaacrjournals.org Similarly, selective dual HER2/EGFR inhibitors can serve as tools to study the complex signaling networks governed by these receptors. nih.gov The future application of well-characterized pyrrolo[3,2-d]pyrimidine derivatives as chemical probes will be invaluable for validating new drug targets and elucidating complex biological pathways, thereby accelerating the pace of biomedical research.

Innovations in Synthesis Driving Accessible Derivatives for Research

The exploration of the therapeutic potential of the pyrrolo[3,2-d]pyrimidine scaffold is critically dependent on the availability of efficient and versatile synthetic methods. Innovations in synthetic chemistry that allow for the rapid and diverse production of derivatives are crucial for building compound libraries for screening and for performing detailed structure-activity relationship (SAR) studies.

Recent advancements have moved beyond traditional linear syntheses. For instance, a one-pot, three-component reaction has been developed for the synthesis of certain pyrrolo[3,2-d]pyrimidine derivatives using L-proline as an organocatalyst, offering high yields and operational simplicity. researchgate.netauctoresonline.org Another innovative approach involves a domino C–N coupling/hydroamination reaction to construct pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils. Such domino reactions increase efficiency by forming multiple bonds in a single operation.

These modern synthetic strategies enable chemists to easily modify various positions on the pyrrolo[3,2-d]pyrimidine core, facilitating the systematic exploration of chemical space. This accessibility is fundamental to all the research directions mentioned above, as it provides the necessary molecular tools to test design hypotheses, optimize for potency and selectivity, and ultimately discover new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives, and how do reaction conditions influence product selectivity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors. For example, amine derivatives can react with nitriles under reflux in polar solvents (e.g., methanol, DMF) to form the pyrrolo[3,2-d]pyrimidine core . Choice of solvent (e.g., methanol vs. DMF) and catalyst (e.g., formic acid) significantly impacts reaction kinetics and product purity. Ethoxy substituents at positions 2 and 4 may require alkoxylation via nucleophilic substitution (SNAr) using sodium ethoxide under anhydrous conditions .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Ethoxy groups at positions 2 and 4 show distinct signals (e.g., δ ~1.3 ppm for CH3 and δ ~4.3 ppm for OCH2 in 1H NMR). Aromatic protons in the fused ring system resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution .
  • IR : C-O stretching (~1100 cm⁻¹) confirms ethoxy groups, while NH/CN stretches (~3300 cm⁻¹ and ~2200 cm⁻¹) validate the pyrrole and pyrimidine moieties .
  • MS : Molecular ion peaks (e.g., m/z 235 for C10H13N3O2) and fragmentation patterns confirm molecular weight and substituent loss (e.g., ethoxy groups) .

Q. What reactivity patterns are observed in pyrrolo[3,2-d]pyrimidines, particularly for electrophilic/nucleophilic substitutions?

  • Methodological Answer : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at chloro- or ethoxy-substituted positions. For example, ethoxy groups at C2/C4 can be replaced by amines or thiols under basic conditions (e.g., K2CO3 in DMSO) . Electrophilic substitutions (e.g., halogenation) occur preferentially at the pyrrole ring due to its electron-rich nature, guided by directing groups like ethoxy .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, NH protons in the pyrrole ring may exhibit variable chemical shifts in DMSO-d6 due to hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping signals, and compare with computational models (DFT) to validate assignments .

Q. What strategies optimize synthetic yields for 2,4-diethoxy derivatives while minimizing side reactions?

  • Methodological Answer :

  • Temperature Control : Reflux in DMF (150°C) improves cyclization efficiency but risks decomposition; lower temperatures (80–100°C) with microwave assistance enhance selectivity .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect reactive NH sites during alkoxylation, followed by acidic deprotection .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki coupling for aryl substitutions without disrupting ethoxy groups .

Q. How do structural modifications (e.g., ethoxy vs. chloro substituents) impact biological activity in kinase inhibition assays?

  • Methodological Answer : Ethoxy groups enhance solubility and modulate binding affinity. For example, replacing chloro with ethoxy at C2/C4 in pyrrolo[3,2-d]pyrimidine derivatives reduces steric hindrance, improving interactions with kinase ATP-binding pockets (e.g., VEGFR2, EGFR). Assess via IC50 determination using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and molecular docking (e.g., Discovery Studio) to correlate substituent effects with activity .

Q. What mechanistic insights guide the design of multi-targeting agents based on pyrrolo[3,2-d]pyrimidine scaffolds?

  • Methodological Answer : Rational design involves:

  • Pharmacophore Hybridization : Merge pyrrolo[3,2-d]pyrimidine with quinazoline motifs to target both kinase and amyloid-β pathways .
  • Chelation Sites : Introduce hydroxamate or catechol groups at C7 to enable metal chelation (e.g., Fe²⁺), enhancing anti-oxidative and anti-aggregation properties .
  • In Silico Screening : Use LibDock (Discovery Studio) to simulate binding to multiple targets (e.g., TLR7, AChE) and prioritize compounds with balanced affinity .

Q. How are reaction pathways validated for complex derivatives (e.g., diethoxy-substituted vs. dichloro analogs)?

  • Methodological Answer :

  • Isotopic Labeling : Track ethoxy group incorporation using ¹³C-labeled ethanol to confirm substitution sites .
  • Kinetic Studies : Compare rate constants (k) for SNAr reactions (ethoxy vs. chloro) under identical conditions to assess electronic effects .
  • X-ray Crystallography : Resolve crystal structures (e.g., CCDC entry) to unambiguously confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.